N-Acetyl-D-mannosamine-13C
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Overview
Description
N-Acetyl-D-mannosamine-13C is a stable isotope-labeled compound of N-Acetyl-D-mannosamine. It is an essential precursor of N-acetylneuraminic acid, which is a specific monomer of bacterial capsular polysialic acid . This compound is widely used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-mannosamine-13C can be synthesized through the base-catalyzed epimerization of N-Acetyl-D-glucosamine . The process involves the use of specific catalysts and controlled reaction conditions to ensure the successful conversion of N-Acetyl-D-glucosamine to this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-mannosamine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its transformation into different derivatives and for its application in various research fields .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions are carefully controlled to ensure the desired transformation and to avoid unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include N-acetylneuraminic acid and other sialic acid derivatives. These products are crucial for various biochemical and pharmaceutical applications .
Scientific Research Applications
N-Acetyl-D-mannosamine-13C has a wide range of scientific research applications:
Mechanism of Action
N-Acetyl-D-mannosamine-13C exerts its effects by serving as a precursor for the biosynthesis of N-acetylneuraminic acid. This process involves the conversion of this compound to N-acetylneuraminic acid through a series of enzymatic reactions. The molecular targets and pathways involved include the UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) enzyme, which regulates the intracellular biosynthesis of N-acetylneuraminic acid .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-glucosamine
- N-Acetylneuraminic acid
- N-Acetyl-D-mannosamine
Uniqueness
N-Acetyl-D-mannosamine-13C is unique due to its stable isotope labeling, which makes it an invaluable tool for tracing and quantifying biochemical processes. Its role as a precursor for N-acetylneuraminic acid also sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i4+1 |
InChI Key |
MBLBDJOUHNCFQT-UYASTGLZSA-N |
Isomeric SMILES |
C[13C](=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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